3,4,5-Trichlorophenol 3,4,5-Trichlorophenol 3,4,5-Trichlorophenol is a needle shaped type of chlorinated phenol.
3,4,5-Trichlorophenol is an environmental pollutant belonging to the class of chlorophenols. Chlorophenols are formed as metabolites of chlorinated phenoxy acid herbicides and also exist as byproducts from the chlorination of drinking water. They find applications in the production of pharmaceuticals, dyes, polymers, etc.
3,4,5-trichlorophenol appears as needles (from ligroin) or off-white solid. (NTP, 1992)
Brand Name: Vulcanchem
CAS No.: 609-19-8
VCID: VC21269613
InChI: InChI=1S/C6H3Cl3O/c7-4-1-3(10)2-5(8)6(4)9/h1-2,10H
SMILES: C1=C(C=C(C(=C1Cl)Cl)Cl)O
Molecular Formula: C6H3Cl3O
Molecular Weight: 197.4 g/mol

3,4,5-Trichlorophenol

CAS No.: 609-19-8

Cat. No.: VC21269613

Molecular Formula: C6H3Cl3O

Molecular Weight: 197.4 g/mol

* For research use only. Not for human or veterinary use.

3,4,5-Trichlorophenol - 609-19-8

Specification

Description 3,4,5-Trichlorophenol is a needle shaped type of chlorinated phenol.
3,4,5-Trichlorophenol is an environmental pollutant belonging to the class of chlorophenols. Chlorophenols are formed as metabolites of chlorinated phenoxy acid herbicides and also exist as byproducts from the chlorination of drinking water. They find applications in the production of pharmaceuticals, dyes, polymers, etc.
3,4,5-trichlorophenol appears as needles (from ligroin) or off-white solid. (NTP, 1992)
CAS No. 609-19-8
Molecular Formula C6H3Cl3O
Molecular Weight 197.4 g/mol
IUPAC Name 3,4,5-trichlorophenol
Standard InChI InChI=1S/C6H3Cl3O/c7-4-1-3(10)2-5(8)6(4)9/h1-2,10H
Standard InChI Key GBNHEBQXJVDXSW-UHFFFAOYSA-N
Impurities POLYCHLORINATED DIBENZOFURANS WERE IDENTIFIED IN COMMERCIAL CHLOROPHENOL FORMULATIONS. 2,4,6-TRICHLOROPHENATE SHOWED 1,2,4,6,8,9-HEXA-, 1,2,3,4,6,8-HEXA-, 1,2,4,6,7,8-HEXA-, & 1,2,4,6,8-PENTACHLORODIBENZOFURAN. /CHLOROPHENOL/
CONTAMINATION WITH 2,3,7,8-TETRACHLORODIBENZO-P-DIOXIN; 2,7-DICHLORODIBENZO-P-DIOXIN; 1,3,6,8-TETRACHLORODIBENZO-P-DIOXIN; AND PENTACHLORODIBENZO-P-DIOXIN AT LEVELS OF 0.07 TO 6.2 PPM.
SMILES C1=C(C=C(C(=C1Cl)Cl)Cl)O
Canonical SMILES C1=C(C=C(C(=C1Cl)Cl)Cl)O
Boiling Point 520 to 531 °F at 746 mm Hg (NTP, 1992)
275.0 °C
275 °C
Colorform Needles from ligroin
Melting Point 214 °F (NTP, 1992)
101.0 °C
101 °C

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